molecular formula C13H23NO4 B11859695 tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11859695
M. Wt: 257.33 g/mol
InChI Key: GSPHUQPIYAJILY-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like 1,2-dichloroethane and catalysts such as acetic acid and sodium tris(acetoxy)borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)4-5-17-7-10(13)6-15/h10,15H,4-9H2,1-3H3

InChI Key

GSPHUQPIYAJILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2CO

Origin of Product

United States

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